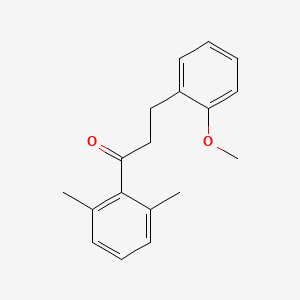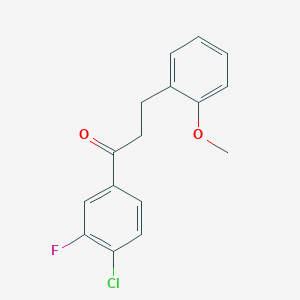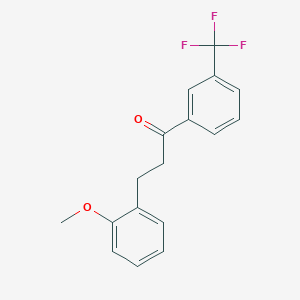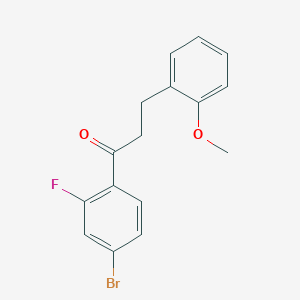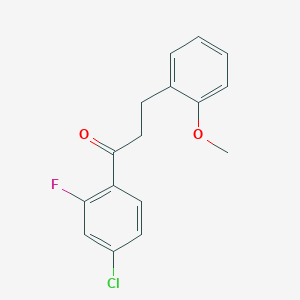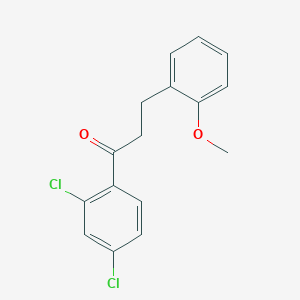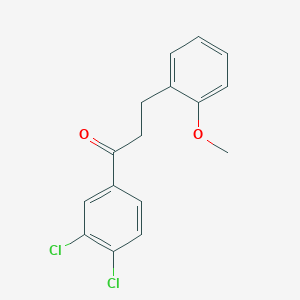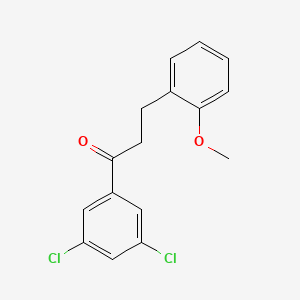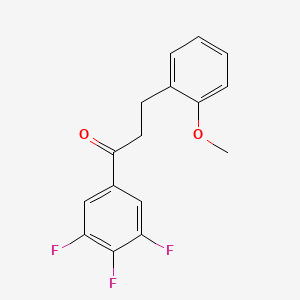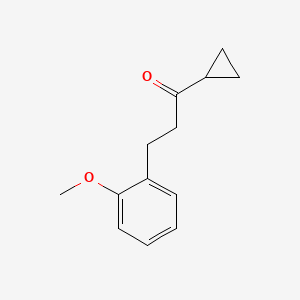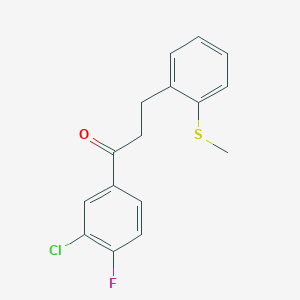
3'-Chloro-4'-fluoro-3-(2-thiomethylphenyl)propiophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "3'-Chloro-4'-fluoro-3-(2-thiomethylphenyl)propiophenone" is a chemical entity that has not been directly studied in the provided papers. However, the papers do discuss related compounds and chemical reactions that can provide insights into the synthesis, molecular structure, and chemical properties of similar compounds. The papers focus on the chemistry of chlorofluoromethyl phenyl sulfone, fluorinated thiophenes, and organotin esterification of fluorinated aromatic compounds, which are relevant to understanding the compound .
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including reactions with thiophenoxide, diaryl disulfides, and sodium hydroxymethanesulfinate in aqueous DMF under nitrogen pressure . Another synthesis route for a fluorinated thiophene derivative includes perbromination followed by bromine/fluorine exchange . These methods suggest that the synthesis of "3'-Chloro-4'-fluoro-3-(2-thiomethylphenyl)propiophenone" could potentially involve similar halogen exchange reactions and the use of sulfur-containing reagents to introduce the thiomethyl group.
Molecular Structure Analysis
The molecular structure of a related compound, (4-fluorophenyl)(2-(methylthio)thiophen-3-yl)methanone, has been determined using X-ray diffraction, which provides information on the arrangement of atoms and the geometry of the molecule . This analysis is crucial for understanding the molecular structure of "3'-Chloro-4'-fluoro-3-(2-thiomethylphenyl)propiophenone," as it may have similar structural features due to the presence of fluorophenyl and thiomethyl groups.
Chemical Reactions Analysis
The chemical reactions of related compounds include the chlorination and regeneration of poly(3-(4-fluorophenyl)thiophene) thin films, which undergo complete substitution at the thiophene positions and can be reactivated by p-doping . Additionally, organotin esterification of a fluorinated aromatic compound has been studied, providing insights into the reactivity of such compounds with tin-based reagents . These reactions are indicative of the potential reactivity of "3'-Chloro-4'-fluoro-3-(2-thiomethylphenyl)propiophenone" in various chemical environments.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds can be inferred from their synthesis and molecular structure. For instance, the presence of fluorine atoms is known to affect the oxidation potential and electronic properties of thiophene derivatives . The crystal structure analysis provides information on the solid-state geometry, which can influence the compound's melting point, solubility, and crystallinity . The reactivity of the compound with different reagents, such as reducing agents and electrophiles, can also shed light on its chemical stability and potential applications .
Aplicaciones Científicas De Investigación
Crystallographic and Material Studies
- Intermolecular Interactions in Derivatives of 1,2,4-Triazoles: A study by Shukla et al. (2014) involved the synthesis and characterization of fluoro and chloro derivatives of 1,2,4-triazole, which are related to 3'-Chloro-4'-fluoro-3-(2-thiomethylphenyl)propiophenone. This work focused on understanding the intermolecular interactions in these compounds, which can be crucial for material science applications (Shukla et al., 2014).
Polymer Chemistry and Material Properties
- Synthesis and Characterization of Novel Copolymers: Savittieri et al. (2022) synthesized novel halogen ring-disubstituted propyl 2-cyano-3-phenyl-2-propenoates, which are structurally related to the compound . These were copolymerized with styrene, indicating potential applications in the development of new polymeric materials (Savittieri et al., 2022).
Liquid Crystal Display Technology
- Photoalignment of Nematic Liquid Crystals: Hegde et al. (2013) explored the use of fluoro-substituted thiophenes for the photoalignment of nematic liquid crystals. This research is relevant to the development of liquid crystal displays (LCDs) and highlights the potential applications of fluorinated compounds in advanced display technologies (Hegde et al., 2013).
Synthesis and Structural Analysis
- Crystal Structure of Related Compounds: Nagaraju et al. (2018) reported the crystal structure of a compound closely related to 3'-Chloro-4'-fluoro-3-(2-thiomethylphenyl)propiophenone. Such studies provide insights into the molecular structure and potential interactions of these compounds, which is crucial for their application in various fields (Nagaraju et al., 2018).
Propiedades
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-3-(2-methylsulfanylphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClFOS/c1-20-16-5-3-2-4-11(16)7-9-15(19)12-6-8-14(18)13(17)10-12/h2-6,8,10H,7,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLVIUFIBEAFUBO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1CCC(=O)C2=CC(=C(C=C2)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClFOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10644333 |
Source


|
| Record name | 1-(3-Chloro-4-fluorophenyl)-3-[2-(methylsulfanyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10644333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3'-Chloro-4'-fluoro-3-(2-thiomethylphenyl)propiophenone | |
CAS RN |
898780-13-7 |
Source


|
| Record name | 1-Propanone, 1-(3-chloro-4-fluorophenyl)-3-[2-(methylthio)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898780-13-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Chloro-4-fluorophenyl)-3-[2-(methylsulfanyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10644333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

